molecular formula C11H8INO B1305098 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde CAS No. 261178-18-1

1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1305098
CAS No.: 261178-18-1
M. Wt: 297.09 g/mol
InChI Key: WUJSQGDQAWTXOA-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with an iodophenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-iodoaniline and pyrrole-2-carbaldehyde.

    Coupling Reaction: The 4-iodoaniline undergoes a coupling reaction with pyrrole-2-carbaldehyde in the presence of a suitable catalyst, such as palladium, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Iodophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling, where boronic acids are used as reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Boronic acids, palladium catalysts, and suitable bases for coupling reactions.

Major Products:

    Oxidation: 1-(4-iodophenyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-(4-iodophenyl)-1H-pyrrole-2-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Iodophenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The iodine atom may also participate in halogen bonding interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

    4-Iodophenylpyrrole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    1-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.

    1-(4-Chlorophenyl)-1H-pyrrole-2-carbaldehyde: Contains a chlorine atom, leading to different chemical and biological properties.

Properties

IUPAC Name

1-(4-iodophenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8INO/c12-9-3-5-10(6-4-9)13-7-1-2-11(13)8-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJSQGDQAWTXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383998
Record name 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261178-18-1
Record name 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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